![molecular formula C14H10N4O2S2 B5705330 N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5705330.png)
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide, also known as BTZ043, is a compound that has been extensively studied for its potential as an anti-tuberculosis drug. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition leads to cell death and the eventual clearance of the infection. The specificity of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide for DprE1 makes it a promising drug candidate, as it is less likely to have off-target effects.
Biochemical and Physiological Effects
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate. In addition to its anti-tuberculosis activity, N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has also been shown to have activity against other bacterial pathogens, including Staphylococcus aureus and Mycobacterium leprae.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide is its specificity for DprE1, which makes it less likely to have off-target effects. However, the synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide is complex and requires multiple steps, which can make it difficult to produce in large quantities. In addition, the high potency of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide can make it challenging to work with in lab experiments.
Zukünftige Richtungen
Future research on N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide could focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could be conducted to investigate the potential of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide as a treatment for other bacterial infections. Finally, research could be conducted to explore the potential of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide in combination with other drugs for the treatment of tuberculosis.
Synthesemethoden
The synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide involves a multi-step process that includes the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 2-chloro-4-nitroaniline, which is then reacted with thioacetamide to form the intermediate 2-(2-aminothiazol-4-yl)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced to form the key intermediate N-(4-amino-2-mercapto-6-(4-nitrophenyl)pyrimidin-5-yl)acetamide. Finally, the coupling of this intermediate with 2-bromo-4'-fluoroacetophenone leads to the formation of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been extensively studied for its potential as an anti-tuberculosis drug. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the development of new drugs a high priority. N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been shown to have potent activity against both drug-sensitive and drug-resistant strains of tuberculosis, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-(4-oxo-1,3-benzothiazin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c19-11(8-21-13-15-6-3-7-16-13)17-14-18-12(20)9-4-1-2-5-10(9)22-14/h1-7H,8H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZXVJZSPGNXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.